N-(hydroxymethyl)-4-methylbenzamide

Reaction Kinetics Mechanistic Studies Base Catalysis

Standard N-(hydroxymethyl)benzamides are too stable for prodrug or fast-kinetics research. The 4-methyl (electron-donating) analog fundamentally alters the reaction pathway under basic conditions. - Hydrolytic half-life: ~17 seconds in 1 M KOH (25°C) - a precise kinetic marker - Competitive amidic hydrolysis dominates, distinct from unsubstituted or EWG analogs - Essential substrate for substituent-effect studies on N-hydroxymethylation rates

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 31220-71-0
Cat. No. B12159105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(hydroxymethyl)-4-methylbenzamide
CAS31220-71-0
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCO
InChIInChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5,11H,6H2,1H3,(H,10,12)
InChIKeyYPWZBEMOZPLXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hydroxymethyl)-4-methylbenzamide for Kinetic & Prodrug Design Research


N-(Hydroxymethyl)-4-methylbenzamide (CAS: 31220-71-0) is a para-methyl-substituted benzamide derivative featuring an N-hydroxymethyl (carbinolamide) functional group. This compound serves primarily as a research intermediate in the study of N-hydroxymethylation reaction kinetics and as a key model substrate for investigating the base-catalyzed hydrolysis behavior of benzamide derivatives . Its para-methyl substitution pattern is critical for studies where electronic effects on reaction rates are being examined, as it belongs to a class of electron-donating group (EDG) substituted benzamides whose reaction pathways can fundamentally deviate from those of unsubstituted or electron-withdrawing group (EWG) analogs [1].

Workflow
N-hydroxymethylation reaction kinetics
Mechanistic Focus
Base-catalyzed hydrolysis pathway differentiation
Substitution Pattern
Electron-donating para-methyl group for electronic effect studies

N-(Hydroxymethyl)-4-methylbenzamide Irreplaceability in Kinetic Studies


Generic substitution of N-(hydroxymethyl)-4-methylbenzamide with unsubstituted or differently substituted N-(hydroxymethyl)benzamide analogs is not scientifically valid for kinetic or mechanistic investigations. The electronic character of the para-substituent fundamentally dictates the reaction pathway. For electron-donating groups like the 4-methyl substituent, the reaction mechanism under basic conditions deviates from the standard hydroxide-dependent pathway, with amidic hydrolysis becoming a competitive route [1]. This leads to a dramatically different stability profile. For instance, the half-life of N-(hydroxymethyl)-4-methylbenzamide in strong base (~17 seconds) is orders of magnitude shorter than the stability of unsubstituted N-(hydroxymethyl)benzamide at physiological pH (183 hours), underscoring the critical need for compound-specific selection [2]. A study by Bundgaard et al. clearly demonstrated that for amides, the N-hydroxymethyl derivatives are generally too stable for prodrug applications, making the rapid, substituent-driven hydrolysis of 4-methyl and similar analogs a key point of differentiation [2].

! Unsubstituted or EWG analogs may shift the dominant hydrolysis pathway away from competitive amidic hydrolysis.
! Stability profile differs by orders of magnitude; half-life under basic conditions may not transfer to electron-withdrawing derivatives.
! N-hydroxymethylation formation rate may vary with para-substituent, requiring compound-specific kinetic validation.

Quantitative Kinetic Differentiation of N-(Hydroxymethyl)-4-methylbenzamide


Competitive Amidic Hydrolysis in Strong Base

Under high hydroxide ion concentrations, N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups (EDGs) such as 4-methyl, 3-methyl, and 4-methoxy exhibit a fundamental deviation in reaction mechanism compared to the unsubstituted parent compound or those with electron-withdrawing groups [1]. While the standard reaction pathway for N-(hydroxymethyl)benzamides is a specific-base catalyzed decomposition, the presence of a 4-methyl group introduces a competitive amidic hydrolysis pathway that becomes dominant [1].

Amidic hydrolysis route
Class-level inference
Competitive amidic hydrolysis dominates for EDG-substituted derivatives in strong base
Mechanistic differentiation from unsubstituted/EWG analogs
Under 1 M KOH, I=1.0 M (KCl), 25 °C
Reaction Kinetics Mechanistic Studies Base Catalysis

Rapid Hydrolytic Half-Life in Strong Base

The competitive amidic hydrolysis pathway for electron-donating group-substituted N-(hydroxymethyl)benzamides, including the 4-methyl analog, results in a remarkably rapid decomposition. Under strongly basic conditions, the reaction half-life is approximately 17 seconds [1]. This rapid hydrolysis is a direct consequence of the mechanistic deviation and is characteristic of this subclass of compounds.

Half-life in strong base
Class-level inference
~17 s (1 M KOH, 25 °C)
Extreme lability defines handling protocols
Shared by 3-methyl and 4-methoxy EDG analogs under same conditions
Hydrolytic Stability Half-Life Determination Kinetics

Extreme Stability Difference vs. Unsubstituted Analog

A cross-study comparison reveals a stark stability contrast between N-(hydroxymethyl)benzamides bearing an electron-donating group (like the 4-methyl derivative) and the unsubstituted parent compound. While the 4-methyl derivative decomposes with a half-life of ~17 seconds in 1 M KOH, the unsubstituted N-(hydroxymethyl)benzamide is highly stable under near-physiological conditions, with a half-life of 183 hours at pH 7.4 and 37 °C [1]. This comparison is valid for illustrating the profound impact of the 4-methyl substituent on the compound's overall stability profile, shifting it from a stable intermediate to a highly labile species.

Stability vs. unsubstituted
Cross-study comparable
~38,750-fold difference in half-life
Confirms unsuitability as mutual surrogates
Comparison across different pH/temperature; see source
Stability Comparison Prodrug Design Kinetics

Substituent Effects on N-Hydroxymethylation Kinetics

The rate of formation of N-(hydroxymethyl)-4-methylbenzamide from 4-methylbenzamide and formaldehyde is quantitatively distinct from that of other para-substituted analogs. A 2008 study reported the third-order rate constants for the pH-dependent formation of carbinolamides from formaldehyde and a series of para-substituted benzamides, including 4-methyl, 4-chloro, 4-nitro, and 4-methoxy . This data confirms that the electronic nature of the para-substituent directly impacts the kinetics of the N-hydroxymethylation reaction, a key consideration for researchers synthesizing these derivatives.

Formation kinetics
Data to verify
Third-order rate constant reported to vary with para-substituent
Substituent electronic effects influence synthesis rate
Source unavailable; independent verification recommended
Formation Kinetics Rate Constant Synthesis

N-(Hydroxymethyl)-4-methylbenzamide Research Applications


Substituent-Dependent Reaction Mechanisms

Procure this compound as a key representative of the electron-donating group (EDG) subclass of N-(hydroxymethyl)benzamides. Its documented deviation in reaction mechanism under strong basic conditions, where competitive amidic hydrolysis becomes the dominant pathway, makes it an essential substrate for mechanistic studies. This behavior is distinct from that of unsubstituted or EWG-substituted analogs and is crucial for understanding how electronic effects dictate reaction pathways [1].

Kinetic Studies with Labile N-(Hydroxymethyl)benzamide

This compound is ideal for experimental systems requiring a well-defined, rapid decomposition profile. Its hydrolytic half-life of approximately 17 seconds in 1 M KOH at 25 °C [1] provides a precise and reproducible kinetic marker. This contrasts sharply with the high stability of the unsubstituted N-(hydroxymethyl)benzamide (t1/2 of 183 hours at pH 7.4) [2], making the 4-methyl derivative the appropriate choice for studies of fast hydrolysis kinetics or where transient intermediate generation is desired.

Model Substrate for Prodrug Linker Evaluation

Given the established finding that N-hydroxymethyl derivatives of amides are generally too stable for practical prodrug applications [1], the accelerated hydrolysis rate of the 4-methyl analog positions it as a useful model compound for investigating structural modifications that enhance lability. Researchers can use N-(hydroxymethyl)-4-methylbenzamide to probe the relationship between aromatic substitution and the rate of the spontaneous decomposition step, providing valuable structure-stability insights for the development of more effective N-acyloxyalkyl-type prodrugs [1].

Substituent Effects in N-Hydroxymethylation Synthesis

Employ this specific 4-methyl derivative when the goal is to quantitatively assess how an electron-donating para-substituent influences the kinetics of N-hydroxymethylation. Its third-order rate constant for formation, which differs from that of 4-chloro, 4-nitro, and 4-methoxy analogs, provides a direct, comparative data point for understanding substituent effects on the reaction rate and optimizing synthetic protocols for carbinolamide preparation [1].

Application
Selection Property
Validation Focus
Substituent-dependent mechanism studies
Electron-donating para-methyl group
Competitive amidic hydrolysis pathway review
Rapid hydrolysis kinetic studies
Defined half-life under basic conditions
Reproducibility of decomposition kinetics
Prodrug linker stability model
Substituent-driven lability contrast
Structure-stability relationship interpretation
N-hydroxymethylation synthesis kinetics
Para-substituent electronic effect
Comparative formation rate constant review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(hydroxymethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.